Technical Monograph: 2,3-Dihydro-5-methoxy-1,4-benzodioxin
Technical Monograph: 2,3-Dihydro-5-methoxy-1,4-benzodioxin
This technical guide provides an in-depth analysis of 2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0), a critical intermediate in the synthesis of serotonergic and adrenergic receptor ligands.
CAS: 1710-55-0 Synonyms: 5-Methoxy-1,4-benzodioxane; 1-Methoxy-2,3-ethylenedioxybenzene
Executive Summary
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for drugs targeting the Central Nervous System (CNS). Its structural rigidity, combined with the electronic donating effects of the 5-methoxy group and the ethylenedioxy bridge, makes it an ideal mimic for the catecholamine moiety found in neurotransmitters like serotonin and dopamine. It is primarily utilized in the development of 5-HT1A receptor agonists (e.g., Eltoprazine analogs) and
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 1710-55-0 |
| Molecular Formula | C |
| Molecular Weight | 166.17 g/mol |
| Structure | Benzene ring fused to a 1,4-dioxane ring; methoxy group at position 5.[] |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/polymorph). |
| Boiling Point | ~130–135 °C at 15 mmHg (Predicted based on homologs). |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water. |
| LogP | ~1.5 (Lipophilic, suitable for CNS penetration). |
Synthetic Methodology
The synthesis of 5-methoxy-1,4-benzodioxane is a classic example of a double Williamson ether synthesis . It requires precise control of stoichiometry and basicity to prevent polymerization or mono-alkylation byproducts.
Reaction Pathway
The most robust route involves the alkylation of 3-methoxycatechol (pyrogallol monomethyl ether) with 1,2-dibromoethane .
Mechanism:
-
Deprotonation: A base (typically K
CO ) deprotonates the more acidic phenolic hydroxyl groups. -
First Displacement: The phenoxide attacks 1,2-dibromoethane, displacing one bromide ion.
-
Cyclization: The second phenolic hydroxyl is deprotonated and attacks the remaining alkyl bromide intramolecularly to close the 1,4-dioxane ring.
Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques for air-sensitive reagents.
Reagents:
-
3-Methoxycatechol (1.0 eq)
-
1,2-Dibromoethane (1.2 eq) – Excess drives the reaction to completion.
-
Potassium Carbonate (K
CO ), anhydrous (2.5 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry).
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates Finkelstein-like halide exchange.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (N
).[2] -
Solvation: Dissolve 3-methoxycatechol (e.g., 5.0 g) in anhydrous DMF (50 mL).
-
Base Addition: Add anhydrous K
CO (12.3 g) and catalytic KI (0.6 g). The mixture may turn dark due to phenoxide formation. -
Alkylation: Add 1,2-dibromoethane (3.7 mL) dropwise via syringe to control the exotherm.
-
Reflux: Heat the mixture to 80–90 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting catechol (low R
, stains dark with FeCl ) should disappear; the product (high R , UV active) should appear.
-
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 5-methoxy-1,4-benzodioxane via double nucleophilic substitution.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral data must be verified.
Nuclear Magnetic Resonance (NMR)
The symmetry of the dioxane ring and the distinct methoxy signal provide a clear diagnostic fingerprint.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 6.75 – 6.80 | Multiplet | 1H | Ar-H (C7) | |
| 6.50 – 6.60 | Multiplet | 2H | Ar-H (C6, C8) | |
| 4.25 – 4.35 | Multiplet | 4H | O-CH | |
| 3.85 | Singlet | 3H | -OCH |
Diagnostic Interpretation:
-
The Bridge: The ethylene bridge protons often appear as a tight multiplet or two symmetric triplets around 4.3 ppm. If you see broad signals here, check for uncyclized mono-bromo intermediates.
-
The Methoxy: A sharp singlet at ~3.85 ppm confirms the presence of the ether.
Mass Spectrometry (MS)
-
Molecular Ion (M+): 166 m/z.
-
Fragmentation: Expect a loss of 28 amu (ethylene, -C
H ) leading to a catechol-like fragment at 138 m/z, followed by loss of methyl radical (-15 amu).
Pharmacological Utility & Applications
The 5-methoxy-1,4-benzodioxane moiety is a bioisostere of the indole ring found in serotonin. This makes it a critical building block for:
-
5-HT
Receptor Agonists: The benzodioxane ring mimics the catechol binding domain of serotonin. The 5-methoxy group provides specific electronic repulsion/attraction to the receptor pocket (e.g., Serine residues), enhancing selectivity over dopamine receptors. - -Adrenoreceptor Antagonists: Derivatives like Piperoxan (the first antihistamine discovered) utilize the benzodioxane core. The 5-methoxy variant is used to probe the "orthosteric binding site" of these GPCRs.
-
Linker Chemistry: The aromatic ring is electron-rich, allowing for facile electrophilic aromatic substitution (e.g., chloromethylation or formylation) at the 6- or 7-position to attach piperazine tails (common in drugs like Eltoprazine ).
Pharmacophore Map
Caption: Pharmacophore mapping of the 5-methoxy-1,4-benzodioxane scaffold in receptor binding.
Handling & Stability
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The electron-rich ring is susceptible to slow oxidation if exposed to air and light for extended periods.
-
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO
, HNO ) which can cleave the ether linkages or oxidize the aromatic ring.
References
-
Synthesis of Pyrogallol Monomethyl Ether
-
Organic Syntheses, Coll. Vol. 3, p. 753 (1955); Vol. 26, p. 90 (1946).
-
-
General Benzodioxane Synthesis (Williamson Ether)
-
Gu, X., et al. "A Convenient Synthesis of (±)-3-Methoxybenzodioxane-4,9,9'-triol Neolignan." Journal of Chemical Research, 1999.
-
-
Medicinal Chemistry of 1,4-Benzodioxanes
-
Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2020.
-
-
Pharmacological Applications (MKC-242)
-
"Behavioral effects of MKC-242... a novel and selective serotonin 1A receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 1996.
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